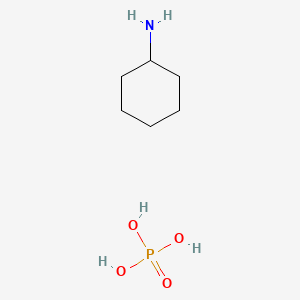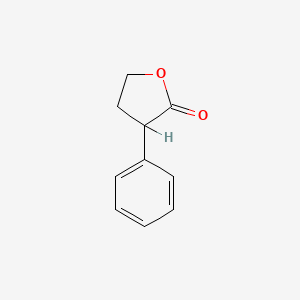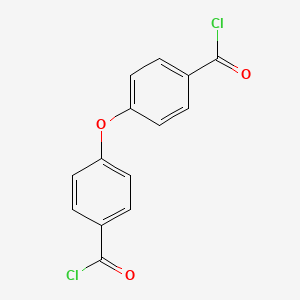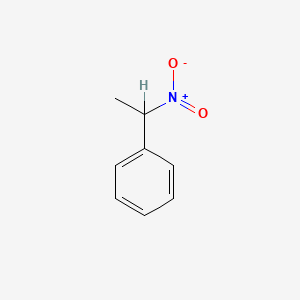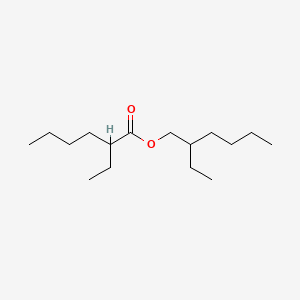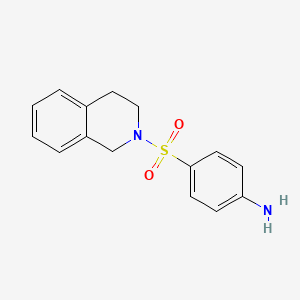
4-(3,4-二氢异喹啉-2(1H)-基磺酰)苯胺
描述
Dihydroisoquinolinones are a class of nitrogen-containing heterocyclic compounds . They are core structural components in various biologically active compounds . For example, 3,4-Dihydroisoquinolinone is an important member of this class, exhibiting properties such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Molecular Structure Analysis
The molecular structure of dihydroisoquinolinones can vary depending on the substituents at different positions . The introduction of substituents at the 3-position generally improves their biostability .
Chemical Reactions Analysis
Dihydroisoquinolinones can undergo various chemical reactions. For example, they can be synthesized using the Castagnoli–Cushman reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinolinones can vary depending on their structure. For example, 4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline has a molecular weight of 312.41 .
科学研究应用
合成和化学性质
4-(3,4-二氢异喹啉-2(1H)-基磺酰)苯胺及其衍生物参与各种化学合成,特别是在创建复杂有机结构方面。一个显著的应用是在碱催化串联环化反应中,可以选择性合成3,4-二氢异喹啉-2(1H)-酮衍生物。这种方法通过串联环化提供了一种无过渡金属的方法,通过串联环化形成C–N和C–C键,这对于合成许多天然产物至关重要(Shirsat et al., 2018)。另一种方法是使用Friedländer反应,可以有效合成新型氨基烷基功能化的4-芳基喹啉,从2-(3,4-二氢异喹啉-1-基)苯胺合成,展示了在合成喹啉衍生物方面的多功能性(Rozhkova et al., 2020)。
治疗潜力和生物活性
一项重要研究确定了3-(3,4-二氢异喹啉-2(1H)-基磺酰)苯甲酸作为一种对醛酮还原酶AKR1C3具有潜在抑制作用的选择性抑制剂,这种酶在乳腺癌和前列腺癌中具有相关性。这一发现突显了4-(3,4-二氢异喹啉-2(1H)-基磺酰)苯胺衍生物在癌症研究中的潜力,对治疗应用有着重要意义(Jamieson et al., 2012)。此外,从1-甲硫基-3,3-二甲基-3,4-二氢异喹啉合成的一系列取代的1-芳基氨基-3,4-二氢异喹啉被用于测试镇痛和抗炎活性,表明它们在疼痛管理和抗炎疗法中的潜力(Glushkov et al., 2005)。
先进材料应用
在材料科学领域,一项涉及N,N-二甲基-4-((2-甲基喹啉-6-基)乙炔基)苯胺的研究展示了其作为具有巨大斯托克斯位移的比例荧光温度计的应用。这种应用对于各种科学和工业环境中的温度检测具有重要意义,表明了4-(3,4-二氢异喹啉-2(1H)-基磺酰)苯胺衍生物在药理学之外的多样应用(Cao et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWWVSWTXKQMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279988 | |
| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |
CAS RN |
7252-02-0 | |
| Record name | NSC15021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)



![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)
